molecular formula C12H18O6 B8016360 D-Epoxone

D-Epoxone

Cat. No.: B8016360
M. Wt: 258.27 g/mol
InChI Key: IVWWFWFVSWOTLP-DNSOKLHBSA-N
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Description

(3a’R,4R,7a’R)-2,2,2’,2’-tetramethyldihydrospiro[[1,3]dioxolane-4,6’-[1,3]dioxolo[4,5-c]pyran]-7’(4’H)-one is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3a’R,4R,7a’R)-2,2,2’,2’-tetramethyldihydrospiro[[1,3]dioxolane-4,6’-[1,3]dioxolo[4,5-c]pyran]-7’(4’H)-one typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the spirocyclic core and the introduction of the dioxolane and dioxolo groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

(3a’R,4R,7a’R)-2,2,2’,2’-tetramethyldihydrospiro[[1,3]dioxolane-4,6’-[1,3]dioxolo[4,5-c]pyran]-7’(4’H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can be performed under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, (3a’R,4R,7a’R)-2,2,2’,2’-tetramethyldihydrospiro[[1,3]dioxolane-4,6’-[1,3]dioxolo[4,5-c]pyran]-7’(4’H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a probe for studying biological pathways.

Medicine

In medicine, (3a’R,4R,7a’R)-2,2,2’,2’-tetramethyldihydrospiro[[1,3]dioxolane-4,6’-[1,3]dioxolo[4,5-c]pyran]-7’(4’H)-one is investigated for its potential therapeutic applications. It may exhibit pharmacological properties that make it useful in treating various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (3a’R,4R,7a’R)-2,2,2’,2’-tetramethyldihydrospiro[[1,3]dioxolane-4,6’-[1,3]dioxolo[4,5-c]pyran]-7’(4’H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (3aR,4R,6aS)-5-benzyl-2,2-dimethyl-3a,4,6,6a-tetrahydro-[1,3]dioxolo[4,5-c]pyrrol-4-yl]methanol
  • 2,3-O-isopropylidene-1,4-dideoxy-1,4-benzylimino-L-ribitol

Uniqueness

Compared to similar compounds, (3a’R,4R,7a’R)-2,2,2’,2’-tetramethyldihydrospiro[[1,3]dioxolane-4,6’-[1,3]dioxolo[4,5-c]pyran]-7’(4’H)-one stands out due to its unique spirocyclic structure and the presence of both dioxolane and dioxolo groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(3'aR,4R,7'aR)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran]-7'-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O6/c1-10(2)15-6-12(18-10)9(13)8-7(5-14-12)16-11(3,4)17-8/h7-8H,5-6H2,1-4H3/t7-,8-,12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVWWFWFVSWOTLP-DNSOKLHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2(O1)C(=O)C3C(CO2)OC(O3)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@@]2(O1)C(=O)[C@H]3[C@@H](CO2)OC(O3)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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